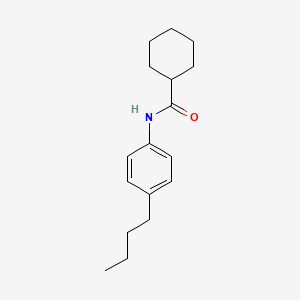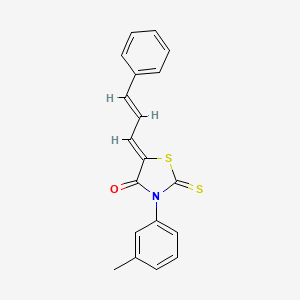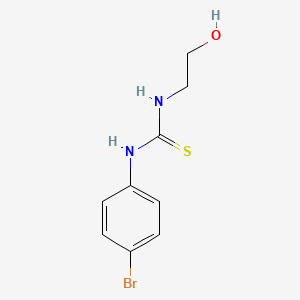![molecular formula C23H25BrN2O3 B4714849 3-[5-bromo-2-(pentyloxy)phenyl]-2-cyano-N-(2-methoxy-5-methylphenyl)acrylamide](/img/structure/B4714849.png)
3-[5-bromo-2-(pentyloxy)phenyl]-2-cyano-N-(2-methoxy-5-methylphenyl)acrylamide
Descripción general
Descripción
3-[5-bromo-2-(pentyloxy)phenyl]-2-cyano-N-(2-methoxy-5-methylphenyl)acrylamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is commonly referred to as BMMA, and it is a member of the acrylamide family of compounds.
Mecanismo De Acción
BMMA inhibits cysteine proteases by irreversibly binding to the active site of these enzymes. This binding results in the formation of a covalent bond between BMMA and the cysteine residue in the active site. This covalent bond prevents the protease from functioning properly, which leads to the inhibition of its activity.
Biochemical and Physiological Effects:
BMMA has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that BMMA can inhibit the activity of a variety of cysteine proteases, including cathepsin B, cathepsin K, and caspase-3. Additionally, BMMA has been shown to induce apoptosis in cancer cells by inhibiting the activity of caspase-3.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BMMA is its potency as a cysteine protease inhibitor. This compound is highly effective at inhibiting the activity of these enzymes, which makes it a valuable tool for studying their function. However, one limitation of BMMA is its irreversibility. Once BMMA binds to the active site of a protease, it cannot be removed. This can make it difficult to study the effects of BMMA over time.
Direcciones Futuras
There are a number of future directions for research involving BMMA. One area of interest is the development of more specific cysteine protease inhibitors. BMMA is effective at inhibiting a broad range of cysteine proteases, but it is not highly selective for any one enzyme. Developing more selective inhibitors could lead to a better understanding of the function of individual proteases in various biological processes. Additionally, BMMA could be used in the development of new cancer therapies. The ability of BMMA to induce apoptosis in cancer cells makes it a promising candidate for further study in this area.
Aplicaciones Científicas De Investigación
BMMA has been used in a variety of scientific research applications. One of the most common uses of this compound is in the study of protein-protein interactions. BMMA is a potent inhibitor of cysteine proteases, and it has been used to study the activity of these enzymes in vitro and in vivo. Additionally, BMMA has been used to study the mechanism of action of other compounds, such as small molecule inhibitors and antibodies.
Propiedades
IUPAC Name |
(E)-3-(5-bromo-2-pentoxyphenyl)-2-cyano-N-(2-methoxy-5-methylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrN2O3/c1-4-5-6-11-29-21-10-8-19(24)14-17(21)13-18(15-25)23(27)26-20-12-16(2)7-9-22(20)28-3/h7-10,12-14H,4-6,11H2,1-3H3,(H,26,27)/b18-13+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENRZMHFEVYRND-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)Br)C=C(C#N)C(=O)NC2=C(C=CC(=C2)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=C(C=C(C=C1)Br)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B4714771.png)
![1-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4714786.png)
![2-(1,3-benzodioxol-5-yl)-5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazole](/img/structure/B4714791.png)

![2-(2,5-dichlorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4714798.png)
![N-cyclopropyl-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4714809.png)
![5-[(4-chloro-3-methyl-1H-pyrazol-1-yl)methyl]-4-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4714819.png)

![2-{[3-(isobutyrylamino)benzoyl]amino}benzamide](/img/structure/B4714833.png)
amine hydrochloride](/img/structure/B4714837.png)


amine dihydrochloride](/img/structure/B4714867.png)
![1-butylchromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B4714868.png)